molecular formula C21H25ClN2O4 B11353925 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11353925
M. Wt: 404.9 g/mol
InChI Key: IKELQDIYRFBJOB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group, a methoxyphenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

    Introduction of the methoxyphenyl group: The intermediate is then reacted with 4-methoxyphenylacetic acid or its derivatives in the presence of a coupling reagent.

    Incorporation of the morpholine ring: The final step involves the reaction of the intermediate with morpholine under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring suggests potential interactions with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide: Lacks the morpholine ring.

    2-(4-chlorophenoxy)-N-[2-(4-hydroxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both the methoxyphenyl group and the morpholine ring in 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide may confer unique properties, such as enhanced solubility, specific binding affinity, or distinct reactivity compared to similar compounds.

Properties

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C21H25ClN2O4/c1-26-18-6-2-16(3-7-18)20(24-10-12-27-13-11-24)14-23-21(25)15-28-19-8-4-17(22)5-9-19/h2-9,20H,10-15H2,1H3,(H,23,25)

InChI Key

IKELQDIYRFBJOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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